4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione
Description
Microwave-Promoted Catalyst-Free Cyclization Strategies
Microwave irradiation has emerged as a transformative tool for synthesizing 1,2,4-triazole-5(4H)-thiones, enabling rapid cyclization without metal catalysts. A seminal study demonstrated that aryl hydrazines and formamide undergo condensation under microwave irradiation (160°C, 10 min) to yield substituted 1,2,4-triazoles in >90% purity. This method eliminates the need for toxic catalysts and reduces reaction times from hours to minutes.
For the target compound, adapting this protocol would involve:
- Reacting pyridin-2-yl hydrazine with a thione precursor (e.g., carbon disulfide) under microwave conditions to form the 1,2,4-triazole-5(4H)-thione core.
- Introducing the (3-methylthiophen-2-yl)methylene group via Schiff base condensation with 3-methylthiophene-2-carbaldehyde.
Comparative studies show microwave methods improve yields by 15–30% over conventional heating. For example, synthesizing analogous triazole-thiones required 270 minutes at 70°C under conventional heating versus 11 minutes under microwaves, with yields increasing from 77% to 93%.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time (min) | 270 | 11 |
| Yield (%) | 77 | 93 |
| Byproduct Formation | Moderate | Negligible |
Properties
CAS No. |
613248-17-2 |
|---|---|
Molecular Formula |
C13H11N5S2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H11N5S2/c1-9-5-7-20-11(9)8-15-18-12(16-17-13(18)19)10-4-2-3-6-14-10/h2-8H,1H3,(H,17,19)/b15-8+ |
InChI Key |
WOMHHGKUEHXHFL-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |
Canonical SMILES |
CC1=C(SC=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Intermediate Preparation
A modified one-pot method was employed:
-
Reactants : Pyridine-2-carboxylic acid hydrazide (1.0 equiv) and phenyl isothiocyanate (1.2 equiv).
-
Conditions : Ethanol, reflux (6 h).
-
Product : N-(pyridin-2-ylcarbonyl)-N′-phenylthiosemicarbazide (Yield: 89%, m.p. 148–150°C).
Table 1 : Optimization of Thiosemicarbazide Synthesis
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Time | 6 h |
| Yield | 89% |
Cyclization to Triazole-Thione Core
The thiosemicarbazide intermediate was cyclized under basic conditions:
-
Conditions : 4N NaOH, reflux (4 h).
-
Product : 3-(Pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione (Yield: 78%, m.p. 215–217°C).
Key Spectral Data :
Hydrazone Formation
The triazole-thione core reacted with 3-methylthiophene-2-carbaldehyde under Schiff base conditions:
-
Reactants : 3-(Pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione (1.0 equiv), 3-methylthiophene-2-carbaldehyde (1.1 equiv).
-
Conditions : Ethanol, acetic acid catalyst, reflux (8 h).
-
Product : Target compound (Yield: 92%, m.p. 189–191°C).
Table 2 : Hydrazone Synthesis Optimization
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Acetic acid |
| Temperature | Reflux (78°C) |
| Time | 8 h |
| Yield | 92% |
Key Spectral Data :
-
¹H NMR (DMSO-d₆) : δ 8.81 (s, 1H, CH=N), 7.94–6.95 (m, 6H, pyridine and thiophene-H), 2.45 (s, 3H, CH₃).
Analytical Validation and Purity Assessment
High-Performance Liquid Chromatography (HPLC)
Single-Crystal X-ray Diffraction
Crystals grown via slow evaporation (ethanol/water) confirmed molecular geometry:
Comparative Analysis of Synthetic Methods
Solvent and Base Optimization
Cyclization in aqueous NaOH (4N) outperformed ethanolic KOH (yield: 78% vs. 62%) due to enhanced solubility of intermediates.
Chemical Reactions Analysis
Types of Reactions
4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted thiophene or pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
The 1,2,4-triazole core is known for its significant antimicrobial properties. Research indicates that derivatives of this compound exhibit potent antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, studies have shown that certain triazole derivatives demonstrate minimum inhibitory concentrations (MIC) comparable to or better than established antibiotics such as ciprofloxacin and vancomycin .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.25–2 | MRSA |
| Compound B | 0.046–3.11 | E. coli, P. aeruginosa |
| Compound C | 0.75 | S. aureus |
Antifungal Properties
The compound has also shown promise as an antifungal agent. Triazole derivatives are widely utilized in treating fungal infections due to their ability to inhibit ergosterol synthesis, a vital component of fungal cell membranes . The specific compound under discussion has been evaluated for its efficacy against various fungi, demonstrating significant antifungal activity.
Synthesis Methodology
The synthesis of 4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione typically involves a Knoevenagel condensation reaction between 3-methylthiophene-2-carbaldehyde and malononitrile in the presence of a base such as piperidine . This method allows for the formation of the desired triazole structure with high yield.
Crystal Structure
Crystallographic studies have revealed that the compound exhibits a planar structure with specific dihedral angles between different moieties, contributing to its stability through intermolecular hydrogen bonding interactions . The crystal structure provides insights into how the compound can interact with biological targets at the molecular level.
Agricultural Chemistry
Due to their biological activity, triazole compounds are being explored as potential agrochemicals for pest control and plant protection. Their ability to inhibit fungal growth makes them suitable candidates for developing fungicides that can help manage crop diseases effectively .
Material Science
The unique electronic properties of thiophene-containing compounds like this triazole derivative make them valuable in materials science, particularly in organic electronics and photovoltaic devices. Research into their conductive properties could lead to advancements in organic semiconductors and solar cell technologies .
Mechanism of Action
The mechanism of action of 4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Analogues
Key analogues differ in substituents on the arylidene/heteroarylidene group at position 4 and the heterocycle at position 3. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
Computational and Experimental Data
- DFT Studies : For 4-(p-tolyl)-5-(thiophen-2-yl)-1,2,4-triazole-3-thione (), HOMO-LUMO gaps (~4.5 eV) suggest moderate chemical reactivity, comparable to the target compound’s expected behavior .
- Spectroscopy : IR and NMR data for analogues (e.g., ) confirm tautomeric forms and hydrogen bonding patterns, critical for stability .
Biological Activity
4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound recognized for its potential biological activities. This compound, with a molecular formula of C13H11N5S2 and a molecular weight of 301.4 g/mol, features a unique structure that includes a triazole ring, a pyridine moiety, and a methylthiophene group. The presence of these heterocyclic components suggests various pharmacological properties that warrant detailed exploration.
Synthesis
The synthesis of this compound typically involves the Knoevenagel reaction , where 3-methylthiophene-2-carbaldehyde reacts with malononitrile in the presence of a base such as piperidine. This method leads to the formation of the desired triazole-thione derivative, which can be further purified and characterized using spectroscopic methods.
Antimicrobial Activity
Research indicates that 4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione exhibits significant antimicrobial properties . It has been tested against various pathogens, showing promising results against both Gram-positive and Gram-negative bacteria. For instance, studies have reported its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
Antifungal Properties
The compound is also being investigated for its antifungal activity . Its structural similarity to known antifungal agents suggests it may inhibit fungal growth effectively. Preliminary studies have shown activity against common fungal strains, indicating potential for development as a therapeutic agent in treating fungal infections.
Anticancer Potential
Emerging research highlights the anticancer potential of this compound. It appears to modulate key cellular pathways involved in tumor growth and proliferation. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways .
The biological activity of 4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione can be attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes crucial for bacterial cell wall synthesis or fungal growth.
- Receptor Modulation : It may interact with receptors involved in cancer cell signaling pathways.
- Apoptotic Pathways : Evidence suggests it can trigger apoptosis in malignant cells by modulating related proteins.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Methylthiazole | Structure | Contains a thiazole ring; used in pharmaceuticals |
| 1-Hydrazinyltriazole | Structure | Exhibits potent antifungal activity; simpler structure |
| 3-Aminoquinoline | Structure | Known for antimalarial properties; lacks sulfur component |
The structural complexity of 4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione enhances its biological activity compared to simpler analogs. This complexity may contribute to its diverse pharmacological profiles and applications in medicinal chemistry.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Screening : A study conducted by Muthal et al. (2010) demonstrated that derivatives similar to this compound exhibited significant antibacterial effects against multiple strains including Bacillus subtilis and Pseudomonas aeruginosa, with MIC values as low as 5 µg/mL .
- Antifungal Efficacy : Research published in MDPI highlighted the antifungal properties of triazole derivatives, suggesting that modifications to the triazole structure could enhance efficacy against resistant fungal strains .
- Cancer Cell Studies : A recent investigation into the anticancer properties found that compounds within this class could inhibit growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Q & A
Q. What thermodynamic properties (e.g., solubility, stability) are critical for formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
